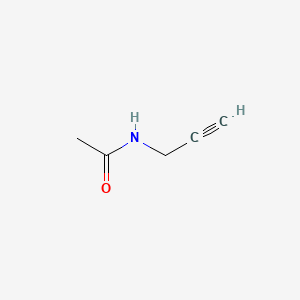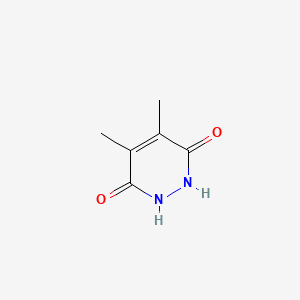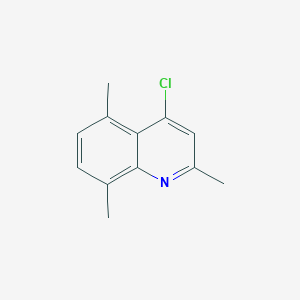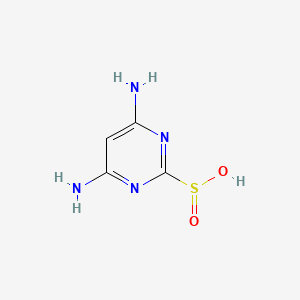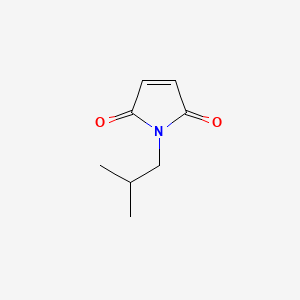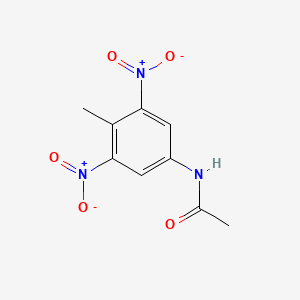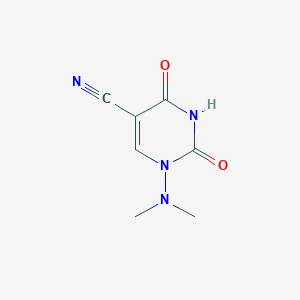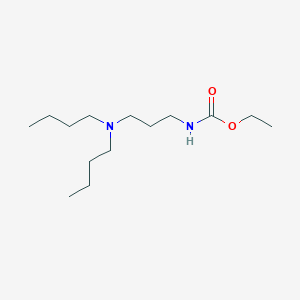![molecular formula C11H23NO B1361670 4-[(Neopentyloxy)methyl]piperidine CAS No. 883544-58-9](/img/structure/B1361670.png)
4-[(Neopentyloxy)methyl]piperidine
Vue d'ensemble
Description
“4-[(Neopentyloxy)methyl]piperidine” is a biochemical used for proteomics research . It has a molecular formula of C11H23NO and a molecular weight of 185.31 .
Molecular Structure Analysis
The molecular structure of “4-[(Neopentyloxy)methyl]piperidine” consists of a piperidine ring with a neopentyloxy methyl group attached . The SMILES representation of the molecule isCC(C)(C)COCC1CCNCC1 . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Neopentyloxy)methyl]piperidine” include a molecular formula of C11H23NO and a molecular weight of 185.31 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Aromatase Inhibition
- Aromatase Inhibitors : Piperidine derivatives, such as 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, have shown promising results as inhibitors of estrogen biosynthesis, relevant in the treatment of hormone-dependent breast cancer. The most active derivative exhibited significantly stronger inhibition compared to existing treatments (Hartmann & Batzl, 1986).
Radiolabelled Probes for Receptors
- Halogenated Piperidines as Radiolabeled Probes : Certain halogenated 4-(phenoxymethyl)piperidines have been synthesized for potential use as σ receptor ligands. These compounds showed promising results in in vitro receptor binding assays and could be valuable for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Gastric Antisecretory Agents
- Gastric Antisecretory Agents : Research on 4-(diphenylmethyl)-1-piperidinemethanimine and its analogs revealed their potential as nonanticholinergic gastric antisecretory drugs, useful in treating peptic ulcer disease (Scott et al., 1983).
Anti-Inflammatory Agents
- Anti-Inflammatory Agents : 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, were synthesized and tested for anti-inflammatory and antioxidant activities. These compounds showed varying degrees of effectiveness based on their structural characteristics (Geronikaki et al., 2003).
Antimycobacterial Agents
- Antimycobacterial Spiro-Piperidin-4-ones : A series of spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).
Structural Analysis in Chemistry
- Molecular Structure Studies : Studies on the molecular structure of piperidine derivatives like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate have contributed to understanding hydrogen bonding and C-H…π interactions in chemistry (Khan et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition on Iron : Piperidine derivatives were evaluated for their corrosion inhibition properties on iron, combining quantum chemical calculations and molecular dynamics simulations to understand their effectiveness (Kaya et al., 2016).
Behavioral and Neurological Studies
- Behavioral and Neurological Effects : The distribution of piperidine in the brain and its implications on behavior and psychiatric disorders have been a subject of study, considering its potential as an endogenous psychotropic agent (Abood et al., 1961).
NMDA Antagonist Development
- Development of NMDA Antagonists : Piperidine derivatives have been explored for their role as potent and selective N-methyl-D-aspartate (NMDA) antagonists, which are crucial in neuroprotective treatments (Chenard et al., 1995).
Orientations Futures
While specific future directions for “4-[(Neopentyloxy)methyl]piperidine” were not found, piperidine derivatives are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(2,2-dimethylpropoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-4-6-12-7-5-10/h10,12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWXWZAOHSSTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649835 | |
| Record name | 4-[(2,2-Dimethylpropoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Neopentyloxy)methyl]piperidine | |
CAS RN |
883544-58-9 | |
| Record name | 4-[(2,2-Dimethylpropoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



